N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
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Overview
Description
N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-c]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by treatment with diphosphorus pentasulfide to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired thiazolo[5,4-c]pyridine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in a suitable solvent.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and antitumor activities.
Mechanism of Action
The mechanism of action of N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase, by binding to their active sites and blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another thiazolo[5,4-c]pyridine derivative with similar pharmacological activities.
N-(pyridin-2-yl)furan-2-carboxamide: A related compound used in the synthesis of thiazolo[5,4-c]pyridines.
Uniqueness
N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H21N3S |
---|---|
Molecular Weight |
239.38 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C12H21N3S/c1-8(2)15(9(3)4)12-14-10-5-6-13-7-11(10)16-12/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
IEZNQJMCOLJDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC2=C(S1)CNCC2)C(C)C |
Origin of Product |
United States |
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